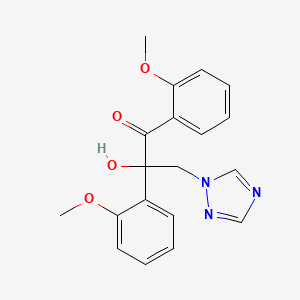

1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-

Beschreibung

The compound 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- (hereafter referred to as the target compound) is a triazole-functionalized propanone derivative. Its structure features:

- Two 2-methoxyphenyl groups at positions 1 and 2 of the propanone backbone.

- A hydroxyl group at position 2.

- A 1H-1,2,4-triazole moiety at position 3.

The molecular formula is C19H19N3O4 (molecular weight: 353.4 g/mol).

Eigenschaften

CAS-Nummer |

107658-65-1 |

|---|---|

Molekularformel |

C19H19N3O4 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |

InChI |

InChI=1S/C19H19N3O4/c1-25-16-9-5-3-7-14(16)18(23)19(24,11-22-13-20-12-21-22)15-8-4-6-10-17(15)26-2/h3-10,12-13,24H,11H2,1-2H3 |

InChI-Schlüssel |

KTGXKZCVWOQIAJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with methoxy groups, which undergo various chemical transformations such as halogenation, nucleophilic substitution, and cyclization to form the triazole ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of purification techniques like crystallization, distillation, and chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions or active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

Compound A: 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- (CAS: 107658-59-3)

- Key Differences :

- Substituents: 4-methoxyphenyl groups instead of 2-methoxy.

- Molecular formula: Identical (C19H19N3O4) but with distinct steric and electronic effects due to para-substitution.

- Impact :

Chlorophenyl Analogues

Compound B: 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

- Key Differences :

- Chlorine atoms replace methoxy groups, increasing electronegativity and lipophilicity.

- Molecular formula: C17H13Cl2N3O2 (MW: 374.2 g/mol).

- Impact :

Compound C: 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS: 107658-71-9)

Triazole-Containing Pesticides

Compound D: Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)

- Key Differences: Quinazolinone scaffold instead of propanone. Molecular formula: C15H9Cl2N5O (MW: 358.2 g/mol).

- Impact: The fused quinazolinone ring enhances stability and systemic mobility in plants, making it a superior agrochemical .

Compound E: Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)

- Key Differences :

- Addition of a fluoro atom at position 4.

- Impact :

Key Research Findings

Chlorine substituents (Compounds B, C) consistently show lower MIC values, highlighting their efficacy in clinical and agricultural settings .

Scaffold Flexibility: Propanone-based triazoles (target compound, Compounds A–C) offer synthetic versatility but may lack the systemic stability of quinazolinone derivatives (Compounds D, E) .

Antifungal Mechanism: All triazole derivatives inhibit lanosterol 14α-demethylase (CYP51), but substituent-driven differences in binding affinity dictate spectrum and potency .

Biologische Aktivität

1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a propanone moiety, hydroxy group, and a triazole ring, which are known to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

- Molecular Formula : C18H20N4O3

- Molecular Weight : Approximately 321.4 g/mol

- Structure : The compound features a triazole ring that is critical for its biological activity.

Synthesis

The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Key steps include:

- Starting Materials : Aromatic compounds with methoxy groups.

- Reactions : Halogenation, nucleophilic substitution, and cyclization to form the triazole ring.

- Conditions : Specific catalysts and controlled temperatures are necessary to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism involves:

- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for bacterial cell wall synthesis.

- Case Study : A study demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has also been studied for its anticancer properties , showing promise in various cancer cell lines:

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation.

- Case Study : In vitro studies on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

Other Biological Activities

Additionally, the compound has been investigated for:

- Antifungal Activity : Effective against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL.

- Anti-inflammatory Effects : Exhibits potential in reducing cytokine production in macrophages.

Comparison with Similar Compounds

The biological activities of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Similar triazole and phenyl groups | Different biological activity due to variations in substituents |

| Bis(4-methylphenyl) derivatives | Similar aromatic substitution | Varying electronic properties affecting reactivity |

| 5-Aryltetrazole derivatives | Contains tetrazole instead of triazole | Different binding characteristics due to ring structure |

Mechanisms of Interaction

The interactions of this compound with biological targets are critical for its therapeutic potential:

- Enzyme Inhibition : The compound binds to active sites or allosteric sites of enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling.

Applications in Research

The unique properties of 1-Propanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- make it valuable for various applications:

- Drug Development : Investigated for potential use as an antimicrobial or anticancer agent.

- Chemical Synthesis : Used as a building block for synthesizing more complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.